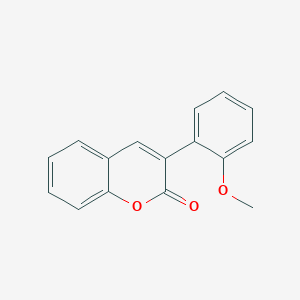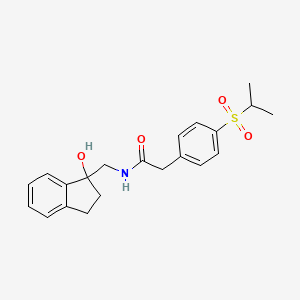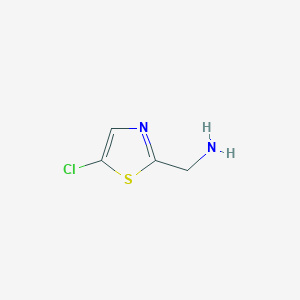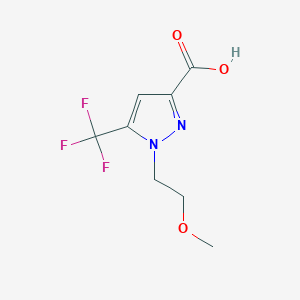
(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone" is a complex organic molecule that likely exhibits interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics and synthetic pathways for the compound .
Synthesis Analysis
The synthesis of related furan and pyrrolidine derivatives is well-documented. For instance, the synthesis of 3-methylthio-substituted furans and pyrroles involves a domino process that includes the reduction of a double bond followed by the Paal-Knorr furan synthesis . Similarly, thiazolopyrimidine derivatives, which share some structural features with the target compound, are synthesized by reacting a core thiazolopyrimidinone with various substituted aldehydes . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate fluorophenyl and furan-2-ylmethylsulfonyl substituents.
Molecular Structure Analysis
The molecular structure of the target compound would likely be influenced by the presence of the furan ring and the pyrrolidine moiety. The furan ring is an electron-donating moiety that can impact the electronic properties of the molecule . The pyrrolidine ring is a common structural feature in many biologically active compounds and can be involved in the coordination with metal atoms, as seen in organotin(IV) complexes .
Chemical Reactions Analysis
The reactivity of the furan ring in the target compound could be similar to that observed in the synthesis of (2-fluoromethyl) furan, where fluorination reactions are carried out with sulfur tetrafluoride . The presence of the fluorophenyl group could also influence the reactivity, as fluorine atoms are known to be highly electronegative and can affect the overall electron distribution within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would be influenced by its functional groups. The presence of a sulfonyl group could increase the compound's polarity and potentially its solubility in polar solvents. The fluorophenyl group could contribute to the compound's lipophilicity, which is an important factor in drug design and could affect the compound's ability to cross biological membranes .
Relevant Case Studies
Although no direct case studies on the target compound were provided, the papers suggest that structurally related compounds exhibit a range of biological activities, including anticancer and antiestrogenic activities . These activities are often related to the compound's ability to interact with biological targets such as enzymes or receptors, which could also be the case for the target compound.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Compounds with structural similarities to (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone have been synthesized and analyzed to understand their chemical properties and potential applications. The synthesis, crystal structure, and DFT study of related boric acid ester intermediates with benzene rings highlight the importance of such compounds in chemical research. The structures of these compounds were confirmed by FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction underwent crystallographic and conformational analyses. Molecular structures were calculated using density functional theory (DFT), revealing physicochemical properties of these compounds (Huang et al., 2021).
Biological Evaluation and Medicinal Chemistry
Research into compounds with furan and pyrrolidine structural components includes the synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial activities. The microwave irradiation method was employed for synthesis, offering higher yields and environmental friendliness compared to conventional methods. The synthesized compounds exhibited potent antibacterial activity and were evaluated for their anti-inflammatory effects, with some showing significant activity (Ravula et al., 2016).
Fluorogenic Applications and Chromosomal Studies
Fluram, a compound related in functionality, has been used in chromosomal studies due to its ability to differentiate chromosome regions through fluorescence. This highlights a potential application of similar compounds in genomics and molecular biology. Mouse centromeric heterochromatin showed intense fluorescence, demonstrating the utility of these compounds in distinguishing chromosomal regions (Cuéllar et al., 1991).
Photophysical and Electrochemical Properties
The exploration of fluorinated fluorophores for enhancing photostability and improving spectroscopic properties is another area of research. The synthesis of hexafluorobenzophenone and its derivatives through nucleophilic aromatic substitution reactions demonstrates the potential of fluorinated compounds in developing novel fluorophores with tunable absorption and emission spectra, relevant for applications in fluorescence microscopy and optical imaging (Woydziak et al., 2012).
Propriétés
IUPAC Name |
(3-fluorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c17-13-4-1-3-12(9-13)16(19)18-7-6-15(10-18)23(20,21)11-14-5-2-8-22-14/h1-5,8-9,15H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNWFNRQPJYQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3013315.png)


![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)
![3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3013320.png)


![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3013325.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)
![3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013327.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide](/img/structure/B3013329.png)